molecular formula C11H14ClNO2 B13367681 (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol

Cat. No.: B13367681
M. Wt: 227.69 g/mol
InChI Key: TVMWDSIIXYIFDN-GHMZBOCLSA-N
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Description

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a chiral compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-chlorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorobenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may vary depending on the desired substituent, but typical reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact mechanism may vary depending on the context of its use, such as in medicinal applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-((4-Methylbenzyl)amino)tetrahydrofuran-3-ol
  • (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol
  • (3S,4R)-4-((4-Bromobenzyl)amino)tetrahydrofuran-3-ol

Uniqueness

(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 4-chlorobenzylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

The compound (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific biological pathways. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClNO\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}

This compound features a tetrahydrofuran ring with a hydroxyl group and a chlorobenzyl amino substituent, which may contribute to its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of the epidermal growth factor receptor (EGFR) pathway. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival.

Inhibition of EGFR

Studies have shown that derivatives with similar structures can effectively inhibit EGFR tyrosine kinase activity. For instance, a recent study reported that certain hydrazine derivatives demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways . This suggests that this compound might exhibit similar inhibitory effects on EGFR.

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound NameTargetIC50 (µM)Mechanism of Action
N5a (similar structure)EGFR2.5Induces apoptosis via caspases 3 and 8
4-Amino-3-chloro benzoate esterEGFR1.2Tyrosine kinase inhibition
AnnonacinAngiogenesis3.0Inhibits vascular endothelial growth factor pathway

Case Studies

  • Anti-Cancer Efficacy : A study evaluating various derivatives for their anti-cancer properties found that compounds targeting the EGFR pathway showed promising results in vitro against multiple cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved the induction of apoptosis through caspase pathways .
  • Antiviral Activity : Research on small ring systems indicated potential antiviral properties for similar compounds. These studies suggest that modifications in the substituents can enhance efficacy against viral targets like HCV and HBV, though specific data on this compound's antiviral activity remains limited .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(3S,4R)-4-[(4-chlorophenyl)methylamino]oxolan-3-ol

InChI

InChI=1S/C11H14ClNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1

InChI Key

TVMWDSIIXYIFDN-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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